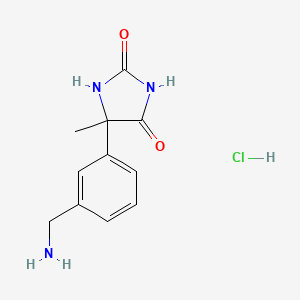

5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones involves the reaction of substituted phenyl isocyanates with amino nitriles, leading to several intermediate products before finally yielding the desired imidazolidine-2,4-diones. These compounds, including structures similar to the subject compound, have been characterized by their NMR spectra and verified through X-ray diffraction, indicating a detailed pathway to achieve these molecules (Sedlák et al., 2005).

Molecular Structure Analysis

The molecular structure of related imidazolidine-2,4-dione compounds has been elucidated through single crystal X-ray structural analysis. For instance, the structure of 5-methyl-5-(4-nitrophenyl)-3-phenylimidazolidine-2,4-dione was confirmed, showcasing the planarity of the imidazolidine system and the angles between different substituents, providing insights into the steric and electronic influences on the molecule's reactivity and properties (Aydın et al., 2013).

Chemical Reactions and Properties

The chemical behavior of imidazolidine-2,4-diones reveals a fascinating array of reactions, including hydrolysis under alkaline conditions to yield ureidocarboxylic acids. The reactivity can be influenced by electron-acceptor substituents on the phenyl group, affecting the rate of hydrolysis and the pKa values of these compounds. This reactivity profile highlights the compound's versatility in chemical transformations (Sedlák et al., 2005).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds in various environments. Studies involving spectroscopic and computational approaches have provided valuable information on the molecular geometry and electronic structure, which are essential for predicting the physical behavior of these molecules (Kumar & Bhaskar, 2019).

Chemical Properties Analysis

The chemical properties of imidazolidine-2,4-diones, including acidity, basicity, and reactivity towards different reagents, have been extensively studied. The synthesis pathways and the molecular structure significantly influence these properties, providing a foundation for designing compounds with desired chemical behaviors. For example, the kinetics of hydrolysis reactions offer insights into the compound's stability and reactivity in different pH environments, essential for their practical applications (Bergon & Calmon, 1978).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

Novel Spiro-linked and Thioxoimidazolidine Compounds

A study by Klásek et al. (2010) investigated the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates, leading to novel spiro-linked and thioxoimidazolidine derivatives. These compounds showcased interesting chemical properties and structural characteristics as confirmed by various spectroscopic methods and X-ray diffraction (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Synthesis of Substituted Imidazolidine-2,4-diones

Sedlák et al. (2005) described the synthesis of new substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones. This process involved the reaction of substituted phenyl isocyanates with specific nitriles, leading to unique imidazolidine derivatives with confirmed structures through NMR and X-ray diffraction (Sedlák, Keder, Hanusek, & Růžička, 2005).

Biological Activity and Applications

Antimicrobial Activities of Heteroaryl Thiazolidine-2,4-diones

Ibrahim et al. (2011) conducted a study on the condensation of 3-formylchromone with thiazolidine-2,4-dione, leading to compounds with significant antimicrobial activities against various pathogens like Staphylococcus aureus and Candida albicans (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

Synthesis and Pharmacological Evaluation

Czopek et al. (2010) synthesized novel 5-spiroimidazolidine-2,4-dione derivatives and evaluated their pharmacological properties, particularly their affinity for serotonin receptors. This study provided insights into the potential antidepressant and anxiolytic activities of these compounds (Czopek, Byrtus, Kołaczkowski, Pawłowski, Dybała, Nowak, Tatarczyńska, Wesołowska, & Chojnacka-Wójcik, 2010).

Additional Insights

Novel Synthesis of Imidazolidine Derivatives

Witchard and Watson (2010) described a simple two-step synthesis of 5-amino-3-methylimidazolidine-2,4-dione. This methodology enabled the creation of analogues of certain alkaloids with potential biological activities (Witchard & Watson, 2010).

Discovery of Dual Inhibitors in Cancer Research

Li et al. (2010) identified a thiazolidine-2,4-dione derivative as a dual inhibitor of key signaling pathways in cancer cells, indicating its potential as a lead compound for developing new anticancer agents (Li, Wu, Zheng, Liu, Guo, Liu, Eblen, Grant, & Zhang, 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-[3-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.ClH/c1-11(9(15)13-10(16)14-11)8-4-2-3-7(5-8)6-12;/h2-5H,6,12H2,1H3,(H2,13,14,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRKWIGPUSARJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=CC(=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2496404.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)